molecular formula C7H7HgO3 B073010 p-Hydroxymercuribenzoic acid CAS No. 1126-48-3

p-Hydroxymercuribenzoic acid

Cat. No. B073010
CAS RN: 1126-48-3
M. Wt: 339.72 g/mol
InChI Key: NBCQBGBECVUZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Hydroxymercuribenzoic acid (PHMB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of enzymes that contain sulfhydryl groups, making it a valuable tool in biochemical and physiological studies. PHMB has been used in various research applications, including in the study of protein structure and function, enzyme kinetics, and cellular signaling pathways.

Scientific Research Applications

  • Complement Inactivation : p-HMBA inactivates the second component of complement, both in solution and when fixed to a sensitized erythrocyte, suggesting its potential use in studying the complement system (Leon, 1965).

  • Enzyme Inactivation : It acts as a non-competitive inhibitor of beta-lactamase I from Bacillus cereus and can inactivate the enzyme when preincubated with dicloxacillin (Amicosante et al., 1987).

  • Template in Self-Assembly : p-Hydroxybenzoic acid, closely related to p-HMBA, can act as a template in the self-assembly of cucurbit[5]uril, suggesting its use in material science and nanotechnology (Feng et al., 2011).

  • Selective Agent in Mutant Enrichment : Sodium p-hydroxymercuribenzoate has been used as a selective agent to enrich mutants of Synechocystis sp. strains defective in photosynthesis (Astier et al., 1984).

  • Photodegradation of Contaminants : Studies have shown its role in the photodegradation of parabens, highlighting its potential in environmental remediation (Gmurek et al., 2015).

  • Metabolic Engineering : p-Hydroxybenzoic acid, the metabolic product of p-HMBA, has been used in metabolic engineering, showing the high-flux potential of the shikimate pathway for chorismate biosynthesis (Viitanen et al., 2004).

  • Auxin Content and Catabolism : p-Hydroxybenzoic acid influences growth, auxin content, and auxin catabolism, indicating its role in plant physiology (Pilet, 1966).

  • Indirect Detection Buffer in Electrophoresis : It has been used as an indirect UV detection buffer in capillary zone electrophoresis, beneficial for analytical chemistry (Zhu et al., 1999).

properties

CAS RN

1126-48-3

Product Name

p-Hydroxymercuribenzoic acid

Molecular Formula

C7H7HgO3

Molecular Weight

339.72 g/mol

IUPAC Name

(4-carboxyphenyl)mercury;hydrate

InChI

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2

InChI Key

NBCQBGBECVUZMK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)[Hg].O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg].O

Other CAS RN

1126-48-3
138-85-2

synonyms

4-hydroxymercuribenzoate
p-hydroxymercuribenzoate
p-hydroxymercuribenzoic acid
p-hydroxymercury benzoate
para-hydroxymercuribenzoate
PHMB cpd
sodium p-hydroxymercury benzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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